Increased Lipophilicity vs. Methyl Ester Enhances Membrane Permeability
Ethyl 2-bromo-6-methylbenzoate exhibits a calculated LogP of 2.9342, which is 0.3901 units higher than that of its methyl ester analog, methyl 2-bromo-6-methylbenzoate (LogP = 2.5441). This difference reflects the increased hydrophobicity conferred by the ethyl group, which can influence compound partitioning in biological systems and organic reaction media [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.9342 |
| Comparator Or Baseline | Methyl 2-bromo-6-methylbenzoate: 2.5441 |
| Quantified Difference | ΔLogP = +0.3901 (higher lipophilicity for ethyl ester) |
| Conditions | In silico prediction (consensus algorithm) using physicochemical properties |
Why This Matters
Higher lipophilicity can improve membrane permeability and alter retention time in reversed-phase chromatography, impacting both biological assays and purification workflows.
- [1] BOC Sciences. (n.d.). Methyl 2-bromo-6-methylbenzoate – Properties. Retrieved from https://buildingblock.bocsci.com/methyl-2-bromo-6-methylbenzoate-cas-99548-56-8-item-144834.html View Source
